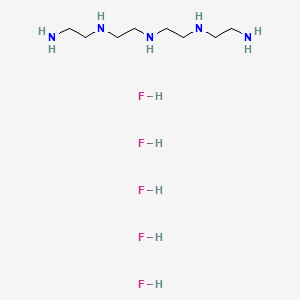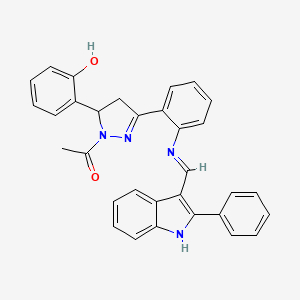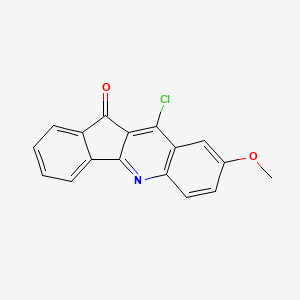
1,2-Dithiolan-4-one, 3,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dithiolan-4-one, 3,5-dimethyl- is a sulfur-containing heterocyclic compound with the molecular formula C5H8OS2 and a molecular weight of 148.246 g/mol This compound is characterized by a five-membered ring structure containing two sulfur atoms and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dithiolan-4-one, 3,5-dimethyl- can be synthesized through the reaction of 1,3-bis-tert-butyl thioethers with bromine under mild conditions . This reaction proceeds via a sulfonium-mediated ring-closure mechanism, resulting in the formation of the desired compound within minutes.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dithiolan-4-one, 3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Dithiolan-4-one, 3,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dithiolan-4-one, 3,5-dimethyl- involves its ability to undergo redox reactions, which can modulate various biochemical pathways. The sulfur atoms in the compound can participate in thiol-disulfide exchange reactions, influencing cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1,2-dithiolan-4-one: A stereoisomer with similar chemical properties.
2,4-Dimethyl-1,3-dithiolane: Another sulfur-containing heterocyclic compound with a different ring structure.
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate: A related compound with additional functional groups.
Propiedades
Número CAS |
122152-29-8 |
|---|---|
Fórmula molecular |
C5H8OS2 |
Peso molecular |
148.3 g/mol |
Nombre IUPAC |
3,5-dimethyldithiolan-4-one |
InChI |
InChI=1S/C5H8OS2/c1-3-5(6)4(2)8-7-3/h3-4H,1-2H3 |
Clave InChI |
DYTKSLFUSUKZJN-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)C(SS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


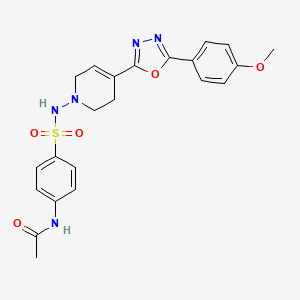
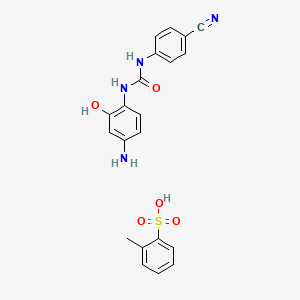
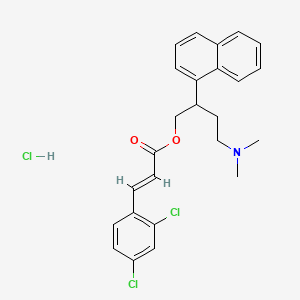



![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
![[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B12706327.png)
